cis,trans-Xanthoxin cis,trans-Xanthoxin
Brand Name: Vulcanchem
CAS No.: 26932-58-1
VCID: VC1771049
InChI: InChI=1S/C15H22O3/c1-11(6-8-16)5-7-15-13(2,3)9-12(17)10-14(15,4)18-15/h5-8,12,17H,9-10H2,1-4H3/b7-5+,11-6+
SMILES: CC(=CC=O)C=CC12C(CC(CC1(O2)C)O)(C)C
Molecular Formula: C15H22O3
Molecular Weight: 250.33 g/mol

cis,trans-Xanthoxin

CAS No.: 26932-58-1

Cat. No.: VC1771049

Molecular Formula: C15H22O3

Molecular Weight: 250.33 g/mol

* For research use only. Not for human or veterinary use.

cis,trans-Xanthoxin - 26932-58-1

Specification

CAS No. 26932-58-1
Molecular Formula C15H22O3
Molecular Weight 250.33 g/mol
IUPAC Name (2E,4E)-5-(4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)-3-methylpenta-2,4-dienal
Standard InChI InChI=1S/C15H22O3/c1-11(6-8-16)5-7-15-13(2,3)9-12(17)10-14(15,4)18-15/h5-8,12,17H,9-10H2,1-4H3/b7-5+,11-6+
Standard InChI Key ZTALKMXOHWQNIA-YXJPLFFZSA-N
Isomeric SMILES C/C(=C\C=O)/C=C/C12C(CC(CC1(O2)C)O)(C)C
SMILES CC(=CC=O)C=CC12C(CC(CC1(O2)C)O)(C)C
Canonical SMILES CC(=CC=O)C=CC12C(CC(CC1(O2)C)O)(C)C

Introduction

Chemical Structure and Properties

Molecular Structure

cis,trans-Xanthoxin has the molecular formula C15H22O3 and a precise stereochemical arrangement that defines its biological activity . The complete IUPAC name is (2Z,4E)-5-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3-methylpenta-2,4-dienal, which reflects its complex structural features . The molecule contains several functional groups including an aldehyde, a hydroxyl group, and an epoxide ring.

The compound is characterized as a mixture of the 2-cis,4-trans- and 2-trans,4-trans-isomers of 5-(1',2'-epoxy-4'-hydroxy-2',6',6'-trimethyl-1'-cyclohexyl)-3-methyl-pentadienal . This structural configuration, particularly the arrangement of double bonds in the pentadienal chain, is critical for its biological function.

Physical and Chemical Properties

cis,trans-Xanthoxin possesses several distinctive physical and chemical properties that influence its biological behavior within plant systems. These properties are summarized in the following table:

PropertyValue/Description
Molecular FormulaC15H22O3
Molecular Weight250.33 g/mol
Monoisotopic Molecular Weight250.156894568
CAS Registry Number26932-58-1
SolubilityPractically insoluble in water
AcidityExtremely weak acidic compound
Chemical ClassificationSesquiterpenoid

The limited water solubility of cis,trans-Xanthoxin affects its transport within plant tissues, while its weak acidity influences its interactions with cellular components . These properties play important roles in determining the compound's distribution, metabolism, and activity within plant systems.

Isomers of Xanthoxin

Xanthoxin exists in multiple isomeric forms, with the primary variants being the 2-cis,4-trans-xanthoxin and 2-trans,4-trans-xanthoxin . These isomers differ in the spatial arrangement around specific double bonds in the pentadienal chain.

Research has demonstrated that the biological activity of cis,trans-xanthoxin is considerably greater than that of the trans,trans-isomer . This differential activity highlights the importance of stereochemical configuration in determining the compound's biological functions and potency in plant regulatory systems.

Both isomers can be generated through oxidation of various xanthophylls, including violaxanthin, neoxanthin, antheraxanthin, and lutein epoxide . The cis,trans-isomer is believed to arise naturally from corresponding cis-xanthophyll precursors in plant tissues.

Biosynthesis and Metabolism

Formation in Plants

In plants, cis,trans-Xanthoxin is primarily formed through the oxidative cleavage of carotenoid precursors, specifically 9-cis-epoxycarotenoids . This reaction represents a critical step in the indirect pathway of abscisic acid biosynthesis.

The enzyme responsible for this cleavage has been identified in maize as the protein encoded by the Vp14 gene . This enzyme specifically cleaves 9-cis-epoxycarotenoids to produce 2-cis,4-trans-xanthoxin and C25-apocarotenoids . The stereochemical specificity of this reaction is essential, as there appears to be no isomerization at the precursor level, meaning the carotenoid precursors must already be in the 9-cis configuration to yield xanthoxin with the correct stereochemistry for subsequent conversion to abscisic acid .

In laboratory settings, cis,trans-Xanthoxin can be prepared in vitro through the oxidation of the pigment violaxanthin with neutral zinc permanganate solution . Similar oxidation reactions with other xanthophylls also yield xanthoxin isomers, mimicking the natural biosynthetic pathways.

Biological Activity

Growth Inhibitory Effects

cis,trans-Xanthoxin functions as a plant growth inhibitor, capable of regulating various aspects of plant development . Its inhibitory activity has been evaluated through several bioassays, with results indicating potent effects on plant growth processes.

The biological activity of cis,trans-xanthoxin is comparable with that of abscisic acid in several test systems, including the wheat coleoptile section test, the lettuce hypocotyl test, and bean petiole abscission test . Interestingly, in the cress seed germination test, cis,trans-xanthoxin exhibits even greater inhibitory activity than abscisic acid . This suggests that xanthoxin may have specialized roles in regulating certain physiological processes, potentially independent of its function as an abscisic acid precursor.

These growth inhibitory properties make cis,trans-Xanthoxin an important regulatory molecule in plant development, influencing processes such as seed germination, seedling growth, and tissue abscission.

Interaction with Plant Hormones

Beyond its direct growth inhibitory effects, cis,trans-Xanthoxin has been shown to antagonize the growth-promoting effects of several major plant hormones . Specifically, research has demonstrated that xanthoxin counteracts the activities of:

  • 3-Indolylacetic acid (a primary auxin)

  • Gibberellic acid (a gibberellin)

  • Kinetin (a cytokinin)

This antagonistic relationship with growth-promoting hormones highlights cis,trans-Xanthoxin's role in the complex hormonal balance that regulates plant growth and development. By countering the effects of these growth stimulators, xanthoxin helps maintain homeostasis in plant tissues and enables appropriate responses to environmental changes and developmental cues.

Occurrence and Distribution

Natural Sources

cis,trans-Xanthoxin occurs naturally in various plant species, where it functions as both a regulatory molecule and a biosynthetic intermediate. It has been detected in several food plants, including:

  • Broad bean

  • Canola

  • Mustard spinach

  • Hickory nut

The compound is likely present in many other plant species, particularly in tissues where abscisic acid biosynthesis is active. Its distribution within plants may vary depending on developmental stage, environmental conditions, and stress factors, with higher concentrations potentially occurring during drought or other stress conditions that trigger increased abscisic acid production.

Research Applications

The study of cis,trans-Xanthoxin has significant applications in plant science, agriculture, and biotechnology. Its role as a key intermediate in abscisic acid biosynthesis makes it valuable for investigating drought stress responses, seed dormancy, and germination regulation.

Researchers have synthesized various xanthoxin derivatives to study structure-activity relationships and identify compounds with enhanced or specialized biological activities . These derivatives could potentially serve as tools for modulating plant responses in agricultural applications, such as controlling germination, enhancing drought tolerance, or regulating fruit ripening.

The elucidation of the 9-cis-epoxycarotenoid cleavage reaction as the key regulatory step in drought-induced abscisic acid biosynthesis provides important insights for developing strategies to enhance crop resilience to water stress . By understanding the role of xanthoxin in this pathway, researchers can explore targeted approaches to improve plant adaptation to challenging environmental conditions.

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